molecular formula C10H7BrO3S B3053957 6-Bromonaphthalene-2-sulfonic acid CAS No. 57189-62-5

6-Bromonaphthalene-2-sulfonic acid

Cat. No. B3053957
CAS RN: 57189-62-5
M. Wt: 287.13 g/mol
InChI Key: WETKSLNBZAJSRO-UHFFFAOYSA-N
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Description

6-Bromonaphthalene-2-sulfonic acid is a heterocyclic organic compound with the molecular formula C10H7BrO3S and a molecular weight of 287.12978 . It is categorized under the class of compounds known as naphthalenes .


Molecular Structure Analysis

The molecular structure of 6-Bromonaphthalene-2-sulfonic acid consists of a naphthalene core with a bromine atom attached at the 6th position and a sulfonic acid group at the 2nd position . The canonical SMILES representation of the molecule is C1=CC2=C (C=CC (=C2)Br)C=C1S (=O) (=O)O .

Scientific Research Applications

Sulfonation Reactivity

The sulfonation process, involving the reaction of sulfur trioxide with aromatic compounds, is crucial for understanding the chemical behavior of compounds like 6-bromonaphthalene-2-sulfonic acid. A study examining the sulfonation of various halogenobenzenes and halogenonaphthalenes revealed insights into the reactivity order and product distribution of such reactions. This research is vital for synthesizing sulfonated derivatives of naphthalene and understanding their chemical properties (Cerfontain, Zou, Bakker, & van der Griendt, 1994).

Catalytic Applications of Sulfonated MOFs

Metal-organic frameworks (MOFs) functionalized with sulfonic acid groups have been shown to exhibit excellent catalytic performance in esterification reactions, which could be relevant for the applications of sulfonic acid derivatives like 6-bromonaphthalene-2-sulfonic acid. A study highlighted a Cr-based MOF with high chemical and thermal stability, showcasing its efficiency in various esterification reactions due to the presence of catalytically active Bronsted acidic -SO3H sites (Dou, Zhang, Zhou, Yang, Shu, She, & Li, 2018).

Dye Degradation

The degradation of sulfonated azo dyes by bacterial consortia that can degrade naphthalene-2-sulfonates indicates a possible environmental application for managing dye pollution. A study on the anaerobic reduction of the sulfonated azo dye Mordant Yellow 3 by a bacterial consortium capable of degrading 6-aminonaphthalene-2-sulfonic acid demonstrated the potential for complete dye degradation through an alternating anaerobic-aerobic treatment process (Haug, Schmidt, Nörtemann, Hempel, Stolz, & Knackmuss, 1991).

properties

IUPAC Name

6-bromonaphthalene-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETKSLNBZAJSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514455
Record name 6-Bromonaphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromonaphthalene-2-sulfonic acid

CAS RN

57189-62-5
Record name 6-Bromonaphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (2.7 g) in water (5 ml) was added during 2 hours to a stirred mixture of 6-amino-2-naphthalene-sulphonic acid (8.8 g), dilute aqueous hydrochloric acid (2.8% weight/volume, 20 ml) and water (15 ml) which had been cooled to 0° C. The mixture was stirred at 0° C. for 30 minutes and poured onto a stirred suspension of cuprous bromide (5.34 g) in dilute aqueous hydrobromic acid (2.8%, 20 ml). The mixture was stored at ambient temperature for 18 hours. The mixture was evaporated to give 6-bromo-2-naphthalenesulphonic acid which was used without further purification.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
5.34 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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